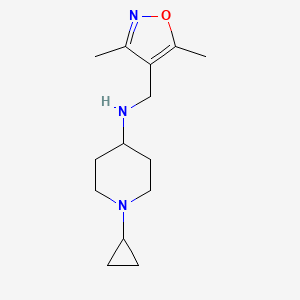
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine is a compound that features a cyclopropyl group, a piperidine ring, and an isoxazole moietyThe presence of the isoxazole ring, a five-membered heterocyclic structure, is particularly noteworthy as it is commonly found in many commercially available drugs .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of substituted aldoximes and alkynes under conventional heating conditions. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Analyse Chemischer Reaktionen
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and copper (I) acetylides. These reactions can lead to the formation of different products, such as 3,5-disubstituted isoxazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the products.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its isoxazole moiety, which is known for its biological activity . . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity, allowing it to exert its effects . The compound may interfere with cellular processes such as DNA damage repair mechanisms, potentially leading to its use in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be compared to other similar compounds that feature isoxazole or piperidine moieties. For example, compounds such as 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide have been studied for their potential therapeutic applications . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C14H23N3O |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H23N3O/c1-10-14(11(2)18-16-10)9-15-12-5-7-17(8-6-12)13-3-4-13/h12-13,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
WGLUCHYHEQTOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CNC2CCN(CC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















